(R)-3-(BOC-Aminomethyl) Piperidine

Description

Significance of Nitrogen Heterocycles as Chirons in Synthetic Design

Nitrogen heterocycles are fundamental structural motifs in a vast array of natural products and synthetic compounds with significant biological activity. Their utility as "chirons," or chiral synthons, provides a powerful strategy in asymmetric synthesis. By starting with a pre-existing chiral scaffold, chemists can introduce new stereocenters with a high degree of control, a crucial aspect in the development of enantiomerically pure pharmaceuticals. The inherent chirality of these building blocks allows for the construction of complex molecular architectures with defined three-dimensional arrangements, which is often a prerequisite for potent and selective biological activity.

Overview of Piperidine (B6355638) Scaffolds in Molecular Architectures

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous approved drugs and bioactive molecules. thieme-connect.comnih.gov Its conformational flexibility, typically adopting a chair conformation, and the ability to be substituted at various positions make it a versatile building block in drug design. nih.gov The incorporation of piperidine moieties can influence a molecule's physicochemical properties, such as lipophilicity and aqueous solubility, and can play a critical role in its pharmacokinetic and pharmacodynamic profiles by affecting membrane permeability, receptor binding, and metabolic stability. thieme-connect.comresearchgate.net The prevalence of the piperidine scaffold is evident in its presence in over twenty classes of pharmaceuticals. researchgate.net

Contextualizing (R)-3-(BOC-Aminomethyl) Piperidine as a Key Chiral Building Block

This compound, also known by its IUPAC name tert-butyl (R)-3-(aminomethyl)piperidine-1-carboxylate, is a key chiral building block in organic synthesis. achemblock.com The "BOC" group (tert-butyloxycarbonyl) serves as a protecting group for the amine, allowing for selective reactions at other sites of the molecule. The stereochemistry at the C3 position of the piperidine ring is crucial for its application in the synthesis of specific, biologically active molecules. This compound is recognized as an important intermediate in the synthesis of various pharmaceuticals. chemicalbook.comchemicalbook.comfishersci.at

| Property | Value |

| CAS Number | 140645-23-4 |

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.31 g/mol |

| Appearance | Colorless to light yellow liquid or low melting solid |

| Purity | ≥96.0 % |

| Optical Rotation | +10° to +20° (c=1 in MeOH) |

Table 1: Physicochemical Properties of this compound thermofisher.com

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by its utility in drug discovery and development. A significant area of focus is its application as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors, such as Linagliptin (B1675411), which are used in the management of type 2 diabetes. chemicalbook.comjubilantingrevia.com The stereospecificity of this building block is critical for the efficacy of the final drug product.

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

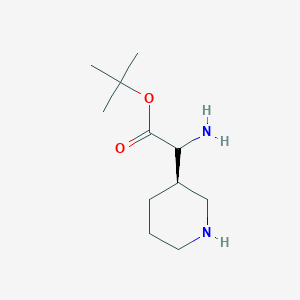

tert-butyl 2-amino-2-[(3R)-piperidin-3-yl]acetate |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8/h8-9,13H,4-7,12H2,1-3H3/t8-,9?/m1/s1 |

InChI Key |

IUEZPMQGUVYLKP-VEDVMXKPSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C([C@@H]1CCCNC1)N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CCCNC1)N |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies of R 3 Boc Aminomethyl Piperidine

Strategies for Enantiomerically Pure Piperidine (B6355638) Construction

The construction of the chiral piperidine core is approached through several strategic pathways. These methods are designed to be highly selective, yielding the desired (R)-enantiomer in high purity, thus avoiding costly and often inefficient chiral resolution steps of racemic mixtures.

A dominant strategy involves the conversion of a prochiral starting material into the chiral piperidine derivative through an asymmetric reaction. This approach introduces the desired chirality in a single, key step, often through the use of chiral catalysts or reagents.

Biocatalysis has emerged as a powerful and environmentally friendly method for producing chiral amines. The use of ω-transaminases (ω-TAs) for the asymmetric amination of a prochiral ketone is a particularly effective strategy for synthesizing chiral 3-amino-1-Boc-piperidine. beilstein-journals.orggoogle.com This enzymatic process involves the transfer of an amino group from a donor molecule, such as isopropylamine (B41738), to a ketone substrate, 1-Boc-3-piperidone, with the aid of the pyridoxal-5'-phosphate (PLP) cofactor. beilstein-journals.org

The key advantages of this method are the high enantioselectivity and mild reaction conditions. scispace.com Commercially available, immobilized ω-transaminases can be used, which simplifies handling and allows for enzyme reuse, making the process more cost-effective for large-scale applications. beilstein-journals.org Researchers have successfully synthesized both (R)- and (S)-enantiomers of 3-amino-1-Boc-piperidine by selecting the appropriate transaminase enzyme. beilstein-journals.org A transaminase-triggered aza-Michael reaction has also been developed, expanding the utility of these enzymes for creating substituted piperidine scaffolds. researchgate.net

Table 1: Enzymatic Asymmetric Amination of 1-Boc-3-piperidone

| Enzyme | Substrate | Amine Donor | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Immobilized ω-Transaminase (e.g., ATA-025-IMB) | 1-Boc-3-piperidone | Isopropylamine | (R)-3-amino-1-Boc-piperidine | High | beilstein-journals.org |

| Transaminase | Nitrogen-protected 3-piperidone | Isopropylamine | (R)-3-amino-piperidine derivative | High | google.comscispace.com |

Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of industrial chiral synthesis, providing an efficient route to enantiomerically pure compounds from prochiral alkenes. rsc.orgwiley-vch.desigmaaldrich.com This method utilizes chiral phosphine (B1218219) ligands complexed with rhodium to direct the hydrogenation of a double bond, thereby creating one or more stereocenters with high fidelity.

While direct asymmetric hydrogenation to (R)-3-(BOC-Aminomethyl) Piperidine is less commonly detailed, the technology is broadly applied to the synthesis of chiral piperidines. thieme-connect.com A notable application is the asymmetric reduction of pyridine (B92270) rings. One such method involves the quaternization of the parent pyridine, followed by a rhodium-catalyzed asymmetric reductive transamination process using a chiral primary amine and formic acid as the hydrogen source. thieme-connect.comdicp.ac.cn This approach circumvents the need for high-pressure hydrogen gas and demonstrates tolerance for various functional groups, making it a versatile tool for accessing highly valuable chiral piperidines, including fluorinated derivatives. thieme-connect.comdicp.ac.cn The development of numerous enantiopure phosphorus ligands has been central to the success of this technology in manufacturing chiral drugs and their precursors. rsc.org

Table 2: Key Features of Rhodium-Catalyzed Asymmetric Synthesis of Chiral Piperidines

| Catalyst System | Substrate Type | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Rhodium-Chiral Diphosphine | Prochiral Alkenes (e.g., enamides, dehydroamino acids) | Asymmetric Hydrogenation | High efficiency, High enantioselectivity, Industrial applicability | rsc.orgwiley-vch.de |

| Rhodium Catalyst | Pyridinium Salts | Asymmetric Reductive Transamination | Avoids H₂ gas, Broad substrate scope, Access to fluoropiperidines | thieme-connect.comdicp.ac.cn |

Organocatalysis, using small chiral organic molecules like L-proline, offers a metal-free alternative for asymmetric synthesis. thieme-connect.com Proline-catalyzed asymmetric α-amination of aldehydes and ketones is a powerful method for C-N bond formation. researchgate.net This reaction typically involves the reaction of a carbonyl compound with an electrophilic nitrogen source, such as an azodicarboxylate, in the presence of proline. The catalyst forms a chiral enamine intermediate, which then reacts stereoselectively with the aminating agent. thieme-connect.com

An efficient two-step, one-pot process has been developed for synthesizing 3-amino piperidines with good enantioselectivity. researchgate.net This involves a proline-catalyzed asymmetric α-amination of an aldehyde, followed by a reductive amination step. This methodology has proven useful for creating various cyclic amines and has been applied to the synthesis of complex natural products. thieme-connect.comresearchgate.netekb.eg

Table 3: Proline-Catalyzed Synthesis of Chiral Piperidine Precursors

| Reaction | Catalyst | Substrates | Key Intermediate/Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric α-Amination | L-Proline | Aldehyde, Azodicarboxylate | α-Amino aldehyde | Good to high enantioselectivity | researchgate.netekb.eg |

| α-Amination / Reductive Amination | L-Proline | Aldehyde, Amine Source | 3-Amino piperidine | Good enantioselectivity | researchgate.net |

A versatile strategy for synthesizing optically active 3-substituted piperidines is the enantioselective ring expansion of readily available chiral prolinols (2-pyrrolidinemethanol derivatives). researchgate.netcancer.gov This method involves the activation of the prolinol hydroxyl group, often leading to the in-situ formation of a strained aziridinium (B1262131) intermediate. researchgate.netacs.org

This electrophilic intermediate is then opened by a nucleophile. The regioselectivity of the nucleophilic attack determines the product distribution. Attack at the C5 carbon of the original pyrrolidine (B122466) ring leads to the desired 3-substituted piperidine, while attack at the exocyclic methylene (B1212753) carbon results in a 2-substituted pyrrolidine. By carefully choosing the N-substituent on the prolinol and the reaction conditions, the reaction can be directed to selectively produce the piperidine derivative in good yield and high enantiomeric excess. cancer.govacs.org This method has been successfully used to synthesize 3-azidopiperidines, which can be readily reduced to the corresponding 3-aminopiperidines. acs.org

Table 4: Ring Expansion of Prolinols for 3-Substituted Piperidine Synthesis

| Starting Material | Key Intermediate | Nucleophile | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| N-Alkyl prolinol | Aziridinium ion | Azide (B81097) (nBu₄NN₃) | 3-Azidopiperidine | Ratio of piperidine/pyrrolidine up to 100/0 | acs.org |

| Substituted Prolinol | Aziridinium ion | Various Nucleophiles | C3-Substituted Piperidine | Good yields and enantiomeric excess | researchgate.netcancer.gov |

The "memory of chirality" (MOC) is a fascinating stereochemical concept where a transient, axially chiral enolate intermediate, generated from a point-chiral starting material, retains its stereochemical information during a reaction. This principle has been effectively applied to the asymmetric synthesis of piperidines. researchgate.netrsc.org

In this approach, an enolate is generated from an α-amino acid derivative. Despite the temporary loss of the original stereocenter during enolization, the resulting enolate adopts a conformationally locked, chiral axis. A subsequent intramolecular reaction, such as a conjugate addition or an SN2' cyclization, proceeds before this axial chirality is lost, transferring the stereochemical information to new stereocenters in the cyclized product. researchgate.netnih.gov This method has been used to create piperidine derivatives with adjacent quaternary and tertiary stereocenters with excellent diastereo- and enantioselectivity, without the need for external chiral catalysts or auxiliaries. researchgate.netrsc.orgnih.gov

Synthesis from Chiral Pool Starting Materials

The use of readily available, enantiomerically pure natural products as starting materials, often referred to as the "chiral pool," is a common and effective strategy for the synthesis of complex chiral molecules.

Natural α-amino acids are excellent chiral starting materials for the synthesis of this compound and its derivatives.

L-Glutamic Acid: A multi-step synthesis starting from L-glutamic acid has been reported to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives. researchgate.net This route involves several key transformations to build the piperidine ring system. researchgate.net

D-Lysine and D-Ornithine: (R)-3-(Boc-amino)piperidine can be prepared in a two-step process starting from D-lysine and D-ornithine. researchgate.net This approach involves the cyclization of methyl esters derived from these amino acids. researchgate.net Specifically, D-ornithine hydrochloride can be converted to the corresponding methyl ester, which then undergoes cyclization to form the piperidine ring. chemicalbook.com

A common synthetic sequence starting from L-glutamic acid involves a series of well-defined chemical transformations. researchgate.net

Esterification: The carboxylic acid groups of L-glutamic acid are converted to their corresponding esters. researchgate.net

Boc-Protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group. researchgate.net

Reduction: The ester groups are then reduced to alcohols, typically using a reducing agent like sodium borohydride. researchgate.net

Tosylation: The resulting diol is converted to a ditosylate. researchgate.net

An alternative strategy involves the ring expansion of a chiral aziridine, which is formed from lysine. This method proceeds through a bicyclic aziridinium ion as a reactive intermediate. researchgate.net The subsequent ring-opening of this intermediate leads to the formation of the desired piperidine ring system. researchgate.net This approach offers another pathway to access enantiomerically pure piperidine derivatives from the chiral pool. researchgate.net

Table 2: Synthesis of this compound from Chiral Pool Starting Materials

| Starting Material | Key Steps | Reported Yield |

| L-Glutamic Acid | Esterification, Boc-protection, Reduction, Tosylation, Cyclization | 44-55% |

| D-Lysine / D-Ornithine | Cyclization of methyl esters | Not specified |

| Lysine | Formation of aziridinium intermediate, Ring opening | Not specified |

Resolution of Racemic Mixtures to Obtain Enantiopure Forms

Resolution of a racemic mixture is a classical yet effective method for obtaining enantiomerically pure compounds. This technique involves the separation of enantiomers, often by converting them into diastereomers that possess different physical properties.

The resolution of racemic 3-aminopiperidine can be achieved by forming diastereomeric salts with a chiral resolving agent. researchgate.net One such agent is an enantiomerically pure cyclic phosphoric acid, (R)-4-(2-chlorohydroxy-1,3,2-dioxaphosphorinane 2-oxide) ((R)-CPA). researchgate.net

The process involves reacting the racemic 3-aminopiperidine with (R)-CPA to form two diastereomeric salts. researchgate.net These diastereomers exhibit different solubilities in specific solvents, such as 90% tert-butyl alcohol, allowing for their separation by crystallization. researchgate.net Following separation, the desired enantiomer can be liberated from the salt. This method has been shown to produce (R)-3-aminopiperidine with high yield (99.5%) and high enantiomeric excess (99.6% e.e.). researchgate.net The resulting (R)-3-aminopiperidine can then be protected with a BOC group to yield the target compound.

Table 3: Resolution of Racemic 3-Aminopiperidine

| Resolving Agent | Key Principle | Solvent for Separation | Reported Yield | Enantiomeric Excess (e.e.) |

| (R)-Cyclic Phosphoric Acid | Diastereomeric salt formation | 90% tert-Butyl alcohol | 99.5% | 99.6% |

Conventional Synthetic Pathways for this compound and Precursors

The construction of this compound involves strategic formation of the piperidine ring, introduction and protection of the aminomethyl group, and ensuring the correct stereochemistry at the C3 position.

Piperidine Ring Formation Strategies

The formation of the piperidine core is a fundamental step and can be achieved through various methodologies, including the hydrogenation of pyridine precursors, and several cyclization strategies.

A prevalent method for synthesizing the piperidine ring is the hydrogenation of a corresponding pyridine derivative. nih.govresearchgate.netnih.govacs.org This approach typically involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. For instance, t-butyl pyridin-3-ylcarbamate can be hydrogenated using a palladium on carbon (Pd/C) catalyst under hydrogen pressure to yield t-butyl piperidine-3-ylcarbamate. chemicalbook.com This method is advantageous due to the commercial availability of a wide range of pyridine precursors. However, these reactions often require high pressure and temperature. nih.gov

Electrocatalytic hydrogenation has emerged as a milder alternative, allowing the reaction to proceed at ambient temperature and pressure. researchgate.netnih.govacs.org This technique utilizes catalysts like rhodium on carbon (Rh/C) in an anion-exchange membrane electrolyzer. researchgate.netnih.gov

Reduction of pyridinones represents another pathway to piperidine derivatives. For example, 5,6-dihydro-2(1H)-pyridone can be synthesized and subsequently reduced to form the piperidine ring. dtic.mil

| Precursor | Catalyst/Reagent | Conditions | Product | Reference |

| t-butyl pyridin-3-ylcarbamate | 5% Palladium on carbon | Acetic acid, 65°C, 0.6 MPa H₂ | t-butyl piperidine-3-ylcarbamate | chemicalbook.com |

| Pyridine | Rhodium on carbon (Rh/C) | Electrocatalytic hydrogenation | Piperidine | researchgate.netnih.gov |

| Pyridine N-oxides | Palladium on carbon, Ammonium (B1175870) formate | Piperidine | organic-chemistry.org |

Alkene cyclization provides a powerful tool for constructing the piperidine ring with control over stereochemistry. These methods involve the intramolecular cyclization of a nitrogen-containing substrate with a pendant alkene. nih.govorganic-chemistry.org Gold-catalyzed oxidative amination of non-activated alkenes is one such method. nih.gov Another approach involves palladium-catalyzed intramolecular trapping of carbene insertion products with nitrogen nucleophiles. organic-chemistry.org

Radical cyclization of aldehydes with pendant alkenes, mediated by photoredox, cobaloxime, and amine catalysis, can also yield piperidine rings. organic-chemistry.org These reactions are notable for their mild conditions and broad functional group tolerance.

| Catalyst System | Reaction Type | Key Features | Reference |

| Gold(I) complex | Oxidative amination | Difunctionalization of double bond | nih.gov |

| Palladium(II) trifluoroacetate | Wacker-type aerobic oxidative cyclization | Access to various N-heterocycles | organic-chemistry.org |

| Photoredox, Cobaloxime, Amine | Radical cyclization | Mild conditions, alkene transposition | organic-chemistry.org |

A variety of intramolecular cyclization strategies beyond simple alkene cyclization are employed for piperidine synthesis. nih.govresearchgate.net These methods often offer high levels of stereocontrol.

Ring-Closing Metathesis (RCM) is a versatile method for forming cyclic structures, including piperidines. nih.gov It involves the use of a ruthenium or molybdenum catalyst to form a double bond within a diene-containing precursor, effectively closing the ring.

Electrophilic Cyclization involves the attack of an internal nucleophile (the nitrogen atom) onto an electrophilically activated π-system. nih.gov This can be initiated by various reagents and offers a direct route to functionalized piperidines. For example, enamides can undergo oxidative carbon-hydrogen bond functionalization with DDQ to form piperidine structures with excellent stereocontrol. rsc.org

Other intramolecular approaches include the cyclization of amino alcohols, which can be achieved in one pot by chlorination with thionyl chloride followed by cyclization. organic-chemistry.org Additionally, enantiomerically pure 3-amino piperidine derivatives can be synthesized from L-glutamic acid through a multi-step process involving the cyclization of a ditosylate with an amine.

Incorporation and De-protection of the BOC Group

The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal. organic-chemistry.org

The BOC group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com This reaction can be performed on a precursor like (R)-3-aminopiperidine dihydrochloride (B599025) to yield (R)-3-(Boc-amino)piperidine. Another route involves the protection of N-benzyl-3-hydroxyl piperidine with Boc₂O under hydrogen and a palladium-carbon catalyst. google.com

Deprotection of the BOC group is generally achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comnih.gov Conversely, the Fmoc protecting group, which is base-labile, offers an orthogonal protection strategy. organic-chemistry.orgnih.gov The removal of the Fmoc group is commonly done using a solution of piperidine in DMF. peptide.com

Key Reaction Steps and Intermediates

Several key reactions and intermediates are instrumental in the synthesis of this compound.

Hoffmann Degradation: This reaction is used to convert an amide into a primary amine with one fewer carbon atom. A patented synthesis of (R)-3-Boc-aminopiperidine utilizes a Hofmann degradation of a compound derived from N-Cbz-3-piperidinecarboxylic acid. google.com The reaction is typically carried out using a reagent like sodium hypochlorite. google.com

Amide Condensation: The formation of an amide bond is a crucial step in many synthetic routes. For instance, N-Cbz-3-piperidinecarboxylic acid can undergo an acid-amide condensation reaction with ammonia (B1221849) to form the corresponding amide, which is a precursor for the Hofmann degradation. google.com Modern methods for amide synthesis can involve organophosphorus-catalyzed multicomponent cascade reactions. nih.gov

Chiral Separation: Achieving the desired (R)-enantiomer often requires a chiral separation step. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as (R)-phenylethylamine, which can then be separated by crystallization. google.com Another technique is chiral High-Performance Liquid Chromatography (HPLC), which can be used to estimate the enantiomeric purity of piperidin-3-amine (B1201142) after derivatization to introduce a chromophore. nih.gov

Optimization of Reaction Conditions for Yield and Stereocontrol

The successful stereoselective synthesis of this compound hinges on the meticulous optimization of reaction conditions. Key parameters such as catalyst selection, solvent, temperature, pressure, and reactant stoichiometry are manipulated to maximize chemical yield and exert precise control over the stereochemical outcome, ensuring high enantiomeric or diastereomeric purity. Research into the synthesis of chiral piperidines demonstrates that even subtle changes in these conditions can significantly impact the efficiency and selectivity of the reaction.

Detailed research findings from analogous syntheses of chiral protected piperidines highlight the critical nature of optimization, particularly in catalytic hydrogenation and cyclization steps. These findings provide a framework for developing a robust and efficient synthesis for this compound.

Catalytic Hydrogenation Optimization

Catalytic hydrogenation is a frequently employed method, often for the removal of protecting groups such as a benzyl (B1604629) group from the piperidine nitrogen. The optimization of this step is crucial for achieving high yields without compromising the stereochemical integrity of the chiral center. Key variables include the choice of catalyst, hydrogen source, solvent, and reaction pressure and temperature.

For instance, in the debenzylation of a related precursor, tert-butyl (1-benzylpiperidin-3-yl)methylcarbamate, to yield tert-butyl piperidin-3-ylmethylcarbamate, specific conditions have been optimized. chemicalbook.com The use of 10% Palladium Hydroxide on carbon (Pd(OH)₂) with cyclohexene (B86901) as a hydrogen transfer agent in refluxing methanol (B129727) for 20 hours resulted in a 91% yield. chemicalbook.com

Similarly, the synthesis of the closely related (R)-3-(Boc-Amino)piperidine from R-3-(tert-butoxycarbonylamino)-1-benzylpiperidine showcases the impact of different hydrogenation conditions. One method achieved a 97% yield using 5% Palladium on Carbon (Pd/C) with hydrogen gas (20 MPa) in ethanol (B145695) at a mild temperature of 20-25 °C. chemicalbook.com Another patented method specifies using 10% wet palladium charcoal in methanol under a lower hydrogen pressure of 0.3-0.4 MPa but at a slightly elevated temperature of 35-40 °C. google.com

The following table summarizes optimized conditions from related hydrogenation reactions, illustrating the range of effective parameters.

Table 1: Optimization of Catalytic Hydrogenation Conditions for Piperidine Synthesis

| Precursor | Target Product | Catalyst | Hydrogen Source | Solvent | Pressure | Temperature | Time (h) | Yield (%) | Citation |

| tert-butyl (1-benzylpiperidin-3-yl)methylcarbamate | tert-butyl piperidin-3-ylmethylcarbamate | 10% Pd(OH)₂ on carbon | Cyclohexene | Methanol | Atmospheric | Reflux | 20 | 91 | chemicalbook.com |

| R-3-(tert-butoxycarbonylamino)-1-benzylpiperidine | (R)-3-(Boc-Amino)piperidine | 5% Pd/C | H₂ | Ethanol | 20 MPa | 20-25 °C | 20 | 97 | chemicalbook.com |

| t-butyl pyridine-3-ylcarbamate | t-butyl piperidine-3-ylcarbamate | 5% Pd/C | H₂ | Acetic Acid | 0.6 MPa | 65 °C | 12 | 73.8 | chemicalbook.com |

| (R)-1-Cbz-3-(Boc-amino)piperidine | (R)-3-(Boc-Amino)piperidine | 10% wet Pd/C | H₂ | Methanol | 0.3-0.4 MPa | 35-40 °C | - | High | google.com |

Stereocontrol in Asymmetric Transformations

Achieving high stereocontrol is the cornerstone of synthesizing the specific (R)-enantiomer. Asymmetric synthesis from prochiral compounds is a powerful strategy. Biocatalysis, using enzymes like transaminases (TAs), offers an excellent method for establishing chirality with very high enantiomeric excess (ee). beilstein-journals.org

In the synthesis of (R)-3-amino-1-Boc-piperidine from the prochiral ketone 1-Boc-3-piperidone, the reaction was optimized by screening different commercially available transaminases. beilstein-journals.org The choice of enzyme is paramount, as (R)- and (S)-selective TAs are available, making either enantiomer of the product accessible. beilstein-journals.org The use of isopropylamine (IPA) as the amine donor was found to be optimal, as it helps drive the reaction to completion and the acetone (B3395972) byproduct is easily removed. beilstein-journals.org This enzymatic approach consistently yields the desired amine with an enantiomeric excess greater than 99%. beilstein-journals.org

Table 2: Optimization via Asymmetric Biotransformation of 1-Boc-3-piperidone

| Enzyme | Amine Donor | Product Enantiomer | Enantiomeric Excess (ee) | Citation |

| (R)-selective Transaminase (e.g., ATA-025) | Isopropylamine (IPA) | (R)-3-amino-1-Boc-piperidine | >99% | beilstein-journals.org |

| (S)-selective Transaminase | Isopropylamine (IPA) | (S)-3-amino-1-Boc-piperidine | >99% | beilstein-journals.org |

Optimization of Cyclization Conditions

In multi-step syntheses starting from acyclic chiral precursors, such as L-glutamic acid, the ring-closing or cyclization step is another critical point for optimization. researchgate.net The formation of the piperidine ring from a linear di-tosylate, for example, can be influenced by solvent and reactant stoichiometry.

In the synthesis of N-cyclohexyl-substituted 3-(N-Boc amino) piperidine, various solvents including 1,2-dichloroethane, THF, and ether were tested, but no significant improvement in yield or reaction time was observed. However, optimizing the stoichiometry of the amine nucleophile proved more effective. Increasing the molar ratio of cyclohexylamine (B46788) and running the reaction under neat conditions (without a solvent) led to the desired product in good yields with a shorter reaction time.

Table 3: Optimization of Piperidine Ring Cyclization

| Reaction Step | Solvent | Reactant Stoichiometry | Conditions | Outcome | Citation |

| Ditosylate + Cyclohexylamine | CH₂Cl₂ | - | 24 h | 37% yield | |

| Ditosylate + Cyclohexylamine | 1,2-dichloroethane, THF, Ether | - | - | Similar results, no improvement | |

| Ditosylate + Cyclohexylamine | Neat (no solvent) | 15 equivalents of amine | 12 h | Good yield, shorter time | researchgate.net |

These examples underscore the necessity of a systematic approach to optimizing each step in the synthesis of this compound. By carefully selecting catalysts, solvents, and other reaction parameters, it is possible to achieve both high yield and the requisite high stereochemical purity for the final product.

Chemical Reactivity and Derivatization of R 3 Boc Aminomethyl Piperidine

Role of the BOC Protecting Group in Synthetic Transformations

The tert-butoxycarbonyl (BOC) group is a widely utilized amine protecting group in organic synthesis, and its role in the chemistry of (R)-3-(aminomethyl)piperidine is pivotal for achieving selective derivatization. The BOC group effectively deactivates the primary aminomethyl nitrogen, preventing it from participating in reactions while transformations are carried out at the more nucleophilic secondary piperidine (B6355638) nitrogen. This directing-group capability allows for a modular approach to the synthesis of complex piperidine derivatives.

The BOC group is characterized by its stability under a wide range of reaction conditions, including those involving bases, nucleophiles, and catalytic hydrogenation. organic-chemistry.org However, it is readily cleaved under acidic conditions. This orthogonality is a key feature, enabling selective deprotection without disturbing other acid-labile or base-labile functionalities that may be present in the molecule. The removal of the BOC group is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk This process generates the free primary amine, which can then be subjected to further functionalization.

The general conditions for BOC deprotection are summarized in the table below.

| Reagent | Solvent(s) | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | A common and efficient method for BOC removal. fishersci.co.uk |

| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate | Room Temperature | Yields the hydrochloride salt of the amine. fishersci.co.uk |

| Perchloric Acid on Silica Gel (HClO₄–SiO₂) | Solvent-free | Room Temperature | An efficient and reusable catalyst for deprotection. organic-chemistry.org |

| Aqueous Phosphoric Acid | Water | Room Temperature | A mild and environmentally benign option. organic-chemistry.org |

Reactions Involving the Piperidine Nitrogen Atom

With the primary amine shielded by the BOC group, the secondary nitrogen of the piperidine ring is the primary site for nucleophilic reactions. Common transformations include N-alkylation and N-acylation, which are fundamental for building molecular complexity.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net The choice of base and solvent is crucial to ensure good yields and prevent the formation of quaternary ammonium (B1175870) salts. Reductive amination with aldehydes or ketones provides another powerful method for introducing alkyl substituents. pearson.com

N-Acylation: Acylation of the piperidine nitrogen is readily achieved using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). This reaction forms stable amide derivatives.

The following table provides representative examples of reactions at the piperidine nitrogen.

| Reaction Type | Reagents | Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br), K₂CO₃ | DMF, Room Temp | N-Alkyl piperidine |

| N-Alkylation | Alkyl halide (e.g., R-I), Hunig's base (DIPEA) | Acetonitrile, Room Temp | N-Alkyl piperidine |

| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'R''CO), NaBH(OAc)₃ | Dichloromethane (DCM) | N-Alkyl piperidine |

| N-Acylation | Acyl chloride (R'COCl), Triethylamine (Et₃N) | Dichloromethane (DCM), 0 °C to Room Temp | N-Acyl piperidine |

| N-Arylation | Aryl halide (Ar-X), Palladium catalyst, Ligand, Base | Toluene or Dioxane, Heat | N-Aryl piperidine |

Reactions Involving the Aminomethyl Moiety

Following the selective deprotection of the BOC group, the primary amine of the aminomethyl moiety becomes available for a wide array of chemical transformations. This allows for the introduction of diverse functionalities at the C3 position of the piperidine ring.

Reductive Amination: The newly exposed primary amine can undergo reductive amination with aldehydes and ketones to form secondary amines. masterorganicchemistry.com This is a highly versatile reaction for creating new carbon-nitrogen bonds. d-nb.info

Urea (B33335) and Thiourea Formation: The primary amine readily reacts with isocyanates and isothiocyanates to form the corresponding ureas and thioureas, respectively. nih.govbeilstein-journals.org These functional groups are prevalent in many biologically active compounds.

The table below outlines some key reactions of the deprotected aminomethyl group.

| Reaction Type | Reagents | Conditions | Product Type |

| Reductive Amination | Aldehyde (R'CHO), NaBH₃CN | Methanol, Acetic Acid | Secondary amine |

| Acylation | Acyl chloride (R'COCl), Base | Dichloromethane (DCM) | Amide |

| Sulfonylation | Sulfonyl chloride (R'SO₂Cl), Base | Pyridine | Sulfonamide |

| Urea Formation | Isocyanate (R'NCO) | THF or DCM, Room Temp | Disubstituted urea |

| Thiourea Formation | Isothiocyanate (R'NCS) | THF or DCM, Room Temp | Disubstituted thiourea |

Functional Group Interconversions and Modifications

The strategic use of protecting groups allows for a variety of functional group interconversions and modifications on derivatives of (R)-3-(BOC-Aminomethyl)piperidine. For instance, a synthetic route might involve initial N-alkylation of the piperidine ring, followed by BOC deprotection and subsequent acylation of the aminomethyl group. This stepwise approach enables the synthesis of highly functionalized and structurally diverse piperidine-based molecules.

One common synthetic strategy involves the conversion of the aminomethyl group into other functionalities. For example, after BOC deprotection, the primary amine can be transformed into an azide (B81097) via diazotization followed by substitution. The azide can then participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole rings.

Another example is the Hofmann degradation of an amide derived from the aminomethyl group, which can be used to shorten the carbon chain, although this is less common. More frequently, multi-step sequences are employed to build complexity, such as the synthesis of the dipeptidyl peptidase-IV (DPP-IV) inhibitor alogliptin (B1666894), where the piperidine nitrogen is first functionalized, followed by reactions involving the deprotected aminomethyl group. chemicalbook.com

Applications of R 3 Boc Aminomethyl Piperidine As a Synthetic Intermediate and Molecular Scaffold

Construction of Complex Bioactive Molecular Architectures

The unique structure of (R)-3-(BOC-Aminomethyl) Piperidine (B6355638) makes it a valuable scaffold for creating complex and three-dimensional bioactive molecules. whiterose.ac.uk Its utility extends to the synthesis of a wide range of substituted piperidine derivatives which are integral to compounds with various therapeutic effects. beilstein-journals.org For instance, piperidine derivatives are found in Angiotensin Converting Enzyme (ACE) inhibitors, antibacterial agents, and Janus kinase 3 (JAK3) inhibitors. beilstein-journals.org The N-Boc (tert-butoxycarbonyl) protecting group enhances the compound's stability and allows for selective modifications on the piperidine ring, facilitating the synthesis of diverse analogues. Researchers utilize this intermediate to introduce the chiral 3-aminopiperidine moiety into larger, more complex structures, which is a key feature in many pharmaceutical drugs. The development of novel synthetic routes, such as those starting from L-glutamic acid, has made these valuable piperidine derivatives more accessible for building complex molecular architectures.

Role in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

(R)-3-(BOC-Aminomethyl) Piperidine is a crucial intermediate in the synthesis of several dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type 2 diabetes. chemicalbook.comguidechem.comchemicalbook.compharmaffiliates.com The (R)-3-aminopiperidine moiety, derived from this intermediate, is a key structural feature for potent and selective DPP-IV inhibition. beilstein-journals.orgsemanticscholar.org

Alogliptin (B1666894) is a potent and selective DPP-IV inhibitor, and this compound is a key reactant in its synthesis. beilstein-journals.orgchemicalbook.compharmaffiliates.comsemanticscholar.org In the synthesis of Alogliptin, the Boc-protected aminopiperidine is condensed with a 6-chlorouracil (B25721) derivative. beilstein-journals.orgsemanticscholar.org Following this key coupling step, the Boc protecting group is removed to yield the final Alogliptin molecule. beilstein-journals.orgsemanticscholar.org The development of efficient synthetic routes for this compound and its analogues is therefore of significant interest for the production of Alogliptin. beilstein-journals.orgnih.gov

This compound is a key intermediate in the synthesis of Linagliptin (B1675411), another important DPP-IV inhibitor. chemicalbook.comguidechem.comsctsgroup.comquickcompany.in In a common synthetic route, the intermediate, 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine, is reacted with this compound in the presence of a base like potassium carbonate. google.com This substitution reaction is followed by the deprotection of the Boc group, often using an acid such as trifluoroacetic acid, to yield Linagliptin. google.com The use of this compound is a key step in many patented processes for the preparation of Linagliptin and its intermediates. google.com

This compound is also an important intermediate in the synthesis of other DPP-IV inhibitors, such as SYR-322. google.com Furthermore, it is a key component in the synthesis of BI 1356, which is the internal development code for Linagliptin. google.commedkoo.comnih.gov The discovery and development of this new chemical class of potent DPP-4 inhibitors, structurally derived from a xanthine (B1682287) scaffold, relied on the incorporation of the (R)-3-aminopiperidin-1-yl group, which is introduced using its Boc-protected form. nih.gov

Application in Peptide Chemistry and Peptide-Based Therapeutics

The this compound scaffold has found applications in peptide chemistry, where it is used as a building block in the synthesis of peptide-based therapeutics. chemimpex.com Its incorporation into peptide chains can enhance the stability and bioavailability of the resulting peptidomimetics. chemimpex.com Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as resistance to enzymatic degradation. The piperidine ring can serve as a rigid scaffold to constrain the conformation of a peptide, which can lead to increased receptor affinity and selectivity. nih.gov The use of heterocyclic scaffolds like piperidine is a common strategy in the design of peptidomimetics to create molecules with improved pharmacological profiles. nih.gov

Utility in Chemical Biology for Molecular Probe Development

The unique structural features of this compound make it a valuable tool in chemical biology, particularly for the development of molecular probes. chemimpex.com These probes are essential for studying complex biological processes, such as protein interactions and cellular mechanisms. chemimpex.com The piperidine scaffold can be functionalized to create probes that bind to specific biological targets. The BOC-protected amine provides a convenient handle for attaching reporter groups, such as fluorescent dyes or affinity tags, which allow for the detection and visualization of these interactions. This utility is crucial for understanding disease pathways and identifying new therapeutic targets.

Integration into Diverse Heterocyclic Scaffolds

The piperidine motif is a common core in a wide range of pharmaceuticals, and this compound serves as a key intermediate for integrating this scaffold into more complex heterocyclic systems. thieme-connect.com Chiral piperidine scaffolds are particularly significant in drug design as they can influence a molecule's physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiotoxicity. thieme-connect.com

Design and Synthesis of Novel Polyfunctional 3D Scaffolds

The development of three-dimensional (3D) scaffolds is a growing area of interest in medicinal chemistry, as these structures can better mimic the spatial arrangement of natural ligands and bind more effectively to protein targets. This compound is an ideal starting material for creating novel polyfunctional 3D scaffolds. Its inherent chirality and multiple functionalization points allow for the construction of complex molecular architectures. These scaffolds can be further modified to create libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. The use of such building blocks is critical in processing thermally sensitive polymers for techniques like 3D plotting, which is used to create scaffolds for tissue engineering. researchgate.net

Scaffold Morphing for Kinase Inhibitor Development (e.g., CHK1 Inhibitors)

Scaffold morphing is a powerful strategy in drug discovery that involves modifying a known chemical scaffold to create novel compounds with improved properties. acs.orgkent.ac.uk This approach has been successfully applied to the development of kinase inhibitors, particularly for Checkpoint Kinase 1 (CHK1), a key target in cancer therapy. acs.orgnih.gov

Researchers have used fragment-growing and scaffold morphing techniques, starting from pyrazolopyridine inhibitors, to develop potent and selective CHK1 inhibitors. acs.orgkent.ac.uk This process has led to the creation of various heterocyclic systems, including imidazo[4,5-c]pyridines and isoquinolines. acs.org The piperidine moiety, often introduced via intermediates like this compound, plays a crucial role in these inhibitors. For instance, in a series of thiophenecarboxamide urea (B33335) inhibitors, the piperidine group was found to interact with the ribose binding pocket of CHK1, enhancing both potency and selectivity. acs.org The stereochemistry of the piperidine substituent is critical, with the (S)-enantiomer showing significantly higher potency in some cases due to optimal positioning of the charged piperidine nitrogen for polar interactions. acs.org

Table 1: Examples of CHK1 Inhibitors and the Role of the Piperidine Scaffold

| Compound | Scaffold Type | Role of Piperidine | Key Findings | Reference |

|---|---|---|---|---|

| AZD7762 | Thiophenecarboxamide Urea | Interacts with the ribose binding pocket of CHK1. | The (S)-enantiomer of a related compound showed a 24-fold increase in potency compared to the (R)-enantiomer. | acs.org |

| SAR-020106 | Isoquinoline | Part of the final optimized structure. | Identified as a potent and highly selective CHK1 inhibitor with in vivo efficacy. | acs.org |

| Imidazo[4,5-c]pyridines | Imidazo[4,5-c]pyridine | Paired with the core scaffold. | Showed poor permeability when paired with the piperidine, highlighting challenges in scaffold combinations. | acs.org |

Incorporation into Benzoylpiperidine Systems as Privileged Structures

Benzoylpiperidine systems are considered "privileged structures" in medicinal chemistry because they are capable of binding to a variety of biological targets with high affinity. The incorporation of this compound into these systems allows for the creation of novel compounds with the potential for diverse pharmacological activities. The piperidine ring provides a rigid framework that can be appropriately substituted to optimize binding interactions with different receptors and enzymes.

Broader Contributions to Pharmaceutical Development and Organic Synthesis

Beyond its specific applications in creating molecular probes and complex scaffolds, this compound has made broader contributions to pharmaceutical development and organic synthesis. chemimpex.com It is a key intermediate in the synthesis of several drugs, including the dipeptidyl peptidase IV (DPP-4) inhibitors Alogliptin and Linagliptin, which are used to treat type 2 diabetes. chemicalbook.compharmaffiliates.comjubilantingrevia.com Its use as a building block simplifies the synthesis of complex molecules, making it a valuable asset in the development of new therapeutics. chemimpex.com The BOC protecting group enhances its stability and reactivity, making it an ideal intermediate for creating a wide range of bioactive molecules. chemimpex.com

Analytical and Stereochemical Characterization in Research of R 3 Boc Aminomethyl Piperidine

Determination of Enantiomeric Excess and Optical Purity

The confirmation of the stereochemical integrity of (R)-3-(BOC-Aminomethyl) Piperidine (B6355638) is critical. This is achieved by determining its optical purity and enantiomeric excess (e.e.), which are measures of the predominance of the desired (R)-enantiomer over its (S)-enantiomer.

A fundamental technique for assessing bulk enantiomeric purity is polarimetry, which measures the rotation of plane-polarized light by a chiral sample. The specific rotation is a characteristic physical property of a chiral compound. For (R)-3-(BOC-Aminomethyl) Piperidine, the accepted specification for its specific optical rotation provides a clear indication of its enantiomeric identity.

Table 1: Optical Rotation Specification for this compound

| Parameter | Value | Conditions |

|---|---|---|

| Specific Optical Rotation | +10° to +20° | c=1 in Methanol (B129727), at 20°C, 589 nm |

Source: avantorsciences.comthermofisher.com

While polarimetry confirms the identity of the bulk sample, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold-standard method for the precise quantification of enantiomeric excess. This technique physically separates the two enantiomers, allowing for their individual detection and quantification. The general principle involves:

Indirect Method: Derivatizing the enantiomeric mixture with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.

Direct Method: Directly separating the enantiomers on a CSP. CSPs create a chiral environment through various mechanisms, including hydrogen bonding, charge transfer, and inclusion complexation, which leads to differential retention of the enantiomers scas.co.jp.

For the parent compound, 3-aminopiperidine, which lacks a strong UV chromophore, pre-column derivatization with agents like para-toluenesulfonyl chloride or benzoyl chloride is a common strategy to facilitate UV detection and subsequent chiral separation nih.govgoogle.com. A method for the derivatized 3-aminopiperidine utilizes a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine (B46881) in ethanol (B145695), monitored at 228 nm, achieving excellent resolution between the enantiomers nih.gov. For this compound, similar chiral columns, such as those based on polysaccharides or macrocyclic glycopeptides, can be employed to determine the e.e. with high accuracy nih.govchromatographytoday.com.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. The spectrum for this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aliphatic piperidine ring, and the strong carbonyl (C=O) stretch of the BOC protecting group. Vendor specifications typically confirm that the infrared spectrum conforms to the known structure avantorsciences.comthermofisher.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. While spectra for the specific (R)-enantiomer are identical to the racemate, they confirm the connectivity of the atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(BOC-Aminomethyl) Piperidine | ¹H NMR (Proton) | Predicted Chemical Shift (ppm) | ¹³C NMR (Carbon) | Predicted Chemical Shift (ppm) | |---|---|---|---| | Protons of BOC group (9H, singlet) | ~1.45 | Carbons of BOC group (C(CH₃)₃) | ~28.5 | | Piperidine ring protons (various multiplets) | ~1.10 - 1.80 and ~2.50 - 4.10 | Carbonyl of BOC group (C=O) | ~155.0 | | Aminomethyl protons (-CH₂-NH₂) | ~2.60 - 2.80 | Quaternary carbon of BOC group | ~79.2 | | Piperidine ring carbons | ~25.0 - 55.0 | | Aminomethyl carbon (-CH₂) | ~46.0 | Note: These are predicted values based on the compound's structure chemicalbook.com; actual shifts may vary depending on the solvent and instrument.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For this compound (Molecular Formula: C₁₁H₂₂N₂O₂, Molecular Weight: 214.31 g/mol ) avantorsciences.comsigmaaldrich.com, electrospray ionization (ESI) would typically show a prominent protonated molecular ion [M+H]⁺ at m/z 215. Key fragments would arise from the loss of the tert-butyl group ([M+H-56]⁺) or the neutral loss of isobutene, and the loss of the entire BOC group ([M+H-100]⁺).

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are essential for assessing the chemical purity of this compound, ensuring it is free from starting materials, by-products, and other impurities.

Gas Chromatography (GC): GC is often used to determine the purity of volatile or semi-volatile compounds. For this compound, commercial batches are typically analyzed by GC to meet stringent purity requirements.

Table 3: Typical Purity Specification by Gas Chromatography

| Parameter | Specification |

|---|---|

| Purity (GC, area %) | ≥96.0 % |

Source: avantorsciences.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for both purity assessment and separation. For purity analysis, a reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and acetonitrile, is common. Since the compound lacks a strong native chromophore for UV detection, an Evaporative Light Scattering Detector (ELSD) or mass spectrometric (LC-MS) detection may be employed for accurate quantification of non-UV active impurities. As detailed in section 5.1, chiral HPLC is the definitive method for separating the (R) and (S) enantiomers for purity and separation purposes google.com.

Crystallographic Studies for Absolute Stereochemistry (e.g., X-ray)

The unambiguous determination of the absolute stereochemistry of a chiral molecule is achieved through single-crystal X-ray crystallography. This technique maps the precise three-dimensional arrangement of atoms in a crystal, providing definitive proof of the (R) or (S) configuration.

However, obtaining a single crystal of sufficient quality can be challenging, especially for compounds that are liquids or low-melting solids at ambient temperature, such as this compound avantorsciences.com. A search of the public scientific literature does not yield a reported crystal structure for this specific compound. In such cases, the absolute configuration is confidently assigned based on the well-established stereochemistry of the chiral starting materials used in its synthesis. This approach, known as chiral pool synthesis, is a robust and accepted method for establishing absolute stereochemistry, which is then corroborated by chiroptical data, such as the specific optical rotation value.

Future Directions and Emerging Research Avenues

Development of Novel and More Sustainable Synthetic Routes

Current synthetic methods for (R)-3-(BOC-aminomethyl)piperidine often rely on established but potentially resource-intensive techniques. The future of its synthesis lies in the development of more efficient, cost-effective, and environmentally friendly processes. Researchers are actively exploring alternative starting materials and catalytic systems to improve yields and reduce waste.

Furthermore, enzymatic and chemo-enzymatic methods are being investigated to enhance stereoselectivity and reduce the reliance on hazardous reagents. The development of solvent- and halogen-free synthesis methods is also a key area of focus, aiming to minimize the environmental impact of production. researchgate.net For instance, a method utilizing cheap and non-toxic dimethyl and diethyl carbonate as the source for methyl and ethyl groups in the preparation of triflate ionic liquids has been developed. researchgate.net

Exploration of New Derivatization Strategies

The versatility of (R)-3-(BOC-aminomethyl)piperidine stems from its ability to be readily derivatized. The BOC-protecting group allows for selective modification of the piperidine (B6355638) ring, opening up a wide range of synthetic possibilities. Future research will undoubtedly focus on exploring novel derivatization strategies to access a broader spectrum of bioactive molecules.

This includes the development of new coupling reactions and functionalization techniques to introduce diverse substituents onto the piperidine core. For example, the use of N-(4-aminophenyl)piperidine as a derivatization tag has been shown to significantly improve the detection of organic acids in complex mixtures using supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov This highlights the potential for creating derivatives with enhanced analytical properties.

Moreover, the synthesis of spiro- and condensed piperidine structures derived from (R)-3-(BOC-aminomethyl)piperidine is an area of growing interest. mdpi.com These complex molecular architectures could lead to the discovery of compounds with unique pharmacological profiles.

Expansion of Applications in Drug Discovery Beyond Current Targets

While the primary application of (R)-3-(BOC-aminomethyl)piperidine has been in the synthesis of DPP-IV inhibitors like alogliptin (B1666894) and linagliptin (B1675411) for type 2 diabetes, its potential extends far beyond this single target. nbinno.comguidechem.com The piperidine scaffold is a common feature in numerous natural products and biologically active compounds. researchgate.netmdpi.com

Emerging research is focused on leveraging this versatile building block to synthesize compounds targeting a wider range of therapeutic areas. These include:

Neurological Disorders: The piperidine moiety is present in many drugs targeting the central nervous system. chemimpex.com Derivatization of (R)-3-(BOC-aminomethyl)piperidine could lead to new treatments for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Infectious Diseases: Researchers are exploring the development of novel antimicrobial and antiviral agents based on the piperidine scaffold.

Oncology: The development of new anticancer drugs is another promising avenue, with piperidine derivatives showing potential as inhibitors of various cancer-related targets.

Inflammation and Pain: The anti-inflammatory and analgesic properties of certain piperidine-containing compounds are being investigated.

The exploration of these new applications will be driven by a deeper understanding of the structure-activity relationships of piperidine derivatives.

Computational and Theoretical Studies on Reactivity and Selectivity

To guide the rational design of new synthetic routes and novel derivatives, computational and theoretical studies are becoming increasingly important. These in-silico approaches provide valuable insights into the reactivity, selectivity, and conformational preferences of (R)-3-(BOC-aminomethyl)piperidine and its analogs.

Key areas of computational investigation include:

| Research Area | Description |

| Conformational Analysis | Predicting the most stable conformations of the piperidine ring and the influence of the BOC-aminomethyl substituent. |

| Reaction Mechanism Studies | Elucidating the transition states and energy barriers of various synthetic transformations to optimize reaction conditions. |

| QSAR Modeling | Developing quantitative structure-activity relationship models to predict the biological activity of new derivatives. |

| Molecular Docking | Simulating the binding of piperidine derivatives to various biological targets to identify potential new drug candidates. |

These computational tools will accelerate the discovery and development process by allowing researchers to prioritize the most promising synthetic targets.

Large-Scale Preparative Methodologies for Industrial Relevance

For (R)-3-(BOC-aminomethyl)piperidine to be a truly impactful building block in the pharmaceutical industry, efficient and scalable synthetic methods are essential. nbinno.com Current laboratory-scale syntheses need to be translated into robust, cost-effective, and safe industrial processes.

A patented method for the preparation of (R)-3-Boc-aminopiperidine highlights the focus on industrial applicability. google.com This process involves the chiral resolution of N-Cbz-3-piperidinecarboxylic acid, followed by a series of reactions including Hofmann degradation and hydrogenation, and is described as being suitable for industrial production due to its mild reaction conditions, safety, and high yield. google.com Another approach that has been performed on a larger lab scale involves the cyclization of methyl esters derived from natural ornithine and lysine. researchgate.net

Future research in this area will focus on:

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and purity on a large scale. google.comchemicalbook.com

Flow Chemistry: Implementing continuous flow manufacturing processes to improve safety, efficiency, and consistency.

Purification Techniques: Developing more efficient and sustainable methods for purifying the final product, such as crystallization or preparative chromatography.

By addressing these challenges, researchers can ensure a reliable and affordable supply of this crucial chiral intermediate for the pharmaceutical industry.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (R)-3-(BOC-Aminomethyl)piperidine, and how is enantiomeric purity ensured?

- Methodological Answer : The compound is synthesized via Boc-protection of the piperidine scaffold. A critical step involves asymmetric deprotonation using a sec-BuLi/(-)-sparteine complex to achieve stereochemical control. For example, lithiation of Boc-protected piperidine at -78°C yields moderate enantioselectivity (er = 87:13) . Alternative routes include Knoevenagel condensation with piperidine catalysts for functionalization . Enantiomeric purity is validated via optical rotation measurements (e.g., [α]²²/D = +3.2° in DMF) and chiral HPLC.

Q. How should (R)-3-(BOC-Aminomethyl)piperidine be stored to maintain stability?

- Methodological Answer : The compound is hygroscopic and prone to decomposition. Storage at 2–8°C under inert gas (e.g., argon) is recommended to prevent carbamate degradation . Purity should be monitored periodically via NMR or LC-MS, as moisture can hydrolyze the Boc group, releasing free amine.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry and Boc-protection (e.g., tert-butyl singlet at ~1.4 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ = 201.15 for C₁₀H₂₀N₂O₂) .

- Polarimetry : Measure optical activity ([α]²²/D = +3.2° in DMF) to assess enantiopurity .

Advanced Research Questions

Q. How do computational studies inform enantioselectivity in deprotonation reactions of Boc-protected piperidines?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that thermodynamic acidity and transition-state geometry govern selectivity. For N-Boc-piperidine, the pro-S hydrogen is preferentially abstracted due to lower activation energy in the three-component intermediate (sec-BuLi/sparteine/substrate). Computational models align with experimental er = 87:13 .

Q. What strategies resolve conflicting stereochemical outcomes in dynamic kinetic resolution (DKR) of piperidine derivatives?

- Methodological Answer : Conflicting data may arise from competing pathways (e.g., carbamate addition vs. deprotonation). Strategies include:

- Temperature Control : Lower temperatures (-78°C) favor deprotonation over side reactions .

- Catalyst Screening : Chiral ligands like 8 or 9 (from J. Org. Chem.) enhance enantioselectivity in DKR .

- Reaction Monitoring : In-situ IR or ¹H NMR tracks intermediates to optimize conditions .

Q. How is (R)-3-(BOC-Aminomethyl)piperidine utilized in drug discovery, particularly for enzyme inhibition?

- Methodological Answer : The compound serves as a key intermediate in synthesizing DPP-4 inhibitors (e.g., Alogliptin and Linagliptin) . Its piperidine core mimics transition states in enzymatic reactions. For example, derivatives with trifluoroacetamide groups inhibit glycosidases (IC₅₀ < 1 µM) . Bioactivity is validated via in vitro assays (e.g., fluorescence-based enzyme inhibition) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported enantiomeric ratios for asymmetric syntheses?

- Methodological Answer :

- Source Evaluation : Compare reaction scales (e.g., mg vs. gram-scale may alter selectivity) .

- Parameter Optimization : Adjust equivalents of chiral ligands (e.g., 1.2–2.0 eq. of (-)-sparteine) .

- Reproducibility Checks : Validate protocols using primary literature (e.g., J. Am. Chem. Soc. procedures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.